
DM1-Smcc
説明
DM1-SMCC (CAS: 1228105-51-8) is a heterobifunctional conjugate combining DM1, a potent maytansinoid-derived microtubule inhibitor, with the linker succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This construct enables the formation of antibody-drug conjugates (ADCs) by conjugating DM1 to antibodies via lysine residues . DM1 binds to microtubule ends, disrupting polymerization dynamics and inducing mitotic arrest in cancer cells . The SMCC linker includes an NHS ester for antibody coupling and a maleimide group for thiol reactivity, ensuring stable conjugation .
Key characteristics of this compound include:
- Molecular Formula: C₅₁H₆₆ClN₅O₁₆S
- Molecular Weight: 1072.62 g/mol
- Purity: >98% (HPLC)
- Mechanism: Targeted delivery via ADCs, minimizing systemic toxicity .
Preclinical studies demonstrate potent anti-tumor activity in EGFR+ and CD138+ cancer models. For example, PanP-DM1 (an anti-EGFR ADC using this compound) reduced tumor volume by >80% in A431 xenograft models .
準備方法
Synthesis of the SMCC Linker and DM1 Activation
The SMCC linker, a heterobifunctional crosslinker, contains an N-hydroxysuccinimide (NHS) ester and a maleimide group, enabling sequential conjugation to lysine residues on antibodies and thiol-containing drugs like DM1. Its synthesis involves a five-step sequence starting with cyclohexane-1,2-dicarboxylic anhydride, though detailed synthetic pathways remain proprietary . The NHS ester moiety reacts with primary amines on antibodies under mildly basic conditions (pH 7.0–7.5), while the maleimide group facilitates thiol coupling to DM1’s sulfhydryl group .
DM1, a maytansinoid derivative, is activated by introducing a thiol group via disulfide reduction or direct synthesis. Commercial this compound conjugates, such as those offered by BOC Sciences and GlpBio, pre-link DM1 to SMCC, simplifying ADC preparation . This pre-conjugation ensures consistent DAR and minimizes side reactions during antibody coupling.
Conjugation of this compound to Antibodies
Lysine-Directed Conjugation
This compound conjugates primarily target surface-exposed lysine residues on antibodies. A representative protocol involves:
-
Buffer Preparation : 100 mM sodium phosphate, 150 mM NaCl, pH 7.25 .
-
Antibody Dilution : Adjust antibody concentration to 13.5 nmol/mL (2 mg/mL) .
-
This compound Addition : Add SMCC-DM1 at 15 equivalents relative to antibody (e.g., 202.5 nmol SMCC-DM1 per 13.5 nmol antibody) .
The reaction’s efficiency depends on maintaining pH >7.0 to activate the NHS ester while avoiding antibody denaturation. Excess SMCC-DM1 ensures high conjugation yields but requires careful purification to remove unreacted drug .
Table 1: Conjugation Conditions and Outcomes
Parameter | Value | Source |
---|---|---|
pH | 7.25 | |
Temperature | 32°C | |
Molar Ratio (SMCC-DM1:Ab) | 15:1 | |
Reaction Time | 2–24 hours | |
Typical DAR | 2–4 |
Optimization of Conjugation Parameters
pH and Temperature Effects
The NHS ester group in SMCC hydrolyzes rapidly at pH >8.0, necessitating strict pH control. Studies demonstrate that pH 7.25 maximizes coupling efficiency while minimizing hydrolysis . Elevated temperatures (e.g., 32°C vs. 25°C) accelerate reaction kinetics but risk antibody aggregation .
Molar Ratio and Reaction Time
A 15:1 molar ratio of SMCC-DM1 to antibody achieves near-saturation of available lysine residues, yielding DAR 3.5–4.0 . Prolonged incubation (>6 hours) marginally increases DAR but elevates aggregation risks .
Table 2: Impact of Reaction Time on DAR and Aggregation
Purification and Analytical Characterization
Ultrafiltration and Size-Exclusion Chromatography (SEC)
Ultrafiltration with 30 kDa membranes effectively separates conjugated antibodies (150 kDa) from free this compound (1.1 kDa) and hydrolyzed linker . SEC further quantifies aggregation, with commercial kits reporting <5% aggregates .
Hydrophobic Interaction Chromatography (HIC)
HIC resolves DAR species by exploiting differences in hydrophobicity. This compound’s cyclohexane moiety enhances hydrophobic interactions, enabling precise DAR quantification .
Mass Spectrometry
Intact mass analysis confirms DAR by comparing theoretical (e.g., 150 kDa antibody + 3.5 × 1.1 kDa this compound = 153.85 kDa) and observed masses .
Comparative Analysis of SMCC-Based Conjugation
SMCC vs. Hydrophilic Linkers
While SMCC’s hydrophobic cyclohexane group promotes plasma stability, hydrophilic linkers like SM(PEG)2 reduce aggregation and improve solubility . However, SMCC remains preferred for ADCs requiring prolonged systemic circulation .
Batch-to-Batch Consistency
Commercial this compound (e.g., BOC Sciences’ CAS 1228105-51-8) ensures lot-to-lot reproducibility, with >99% conjugate purity by SEC .
化学反応の分析
Conjugation to Antibodies
DM1-SMCC reacts with lysine residues on antibodies (e.g., trastuzumab) through its NHS ester, forming stable amide bonds .
Key Parameters for Lysine Conjugation
*Drug-to-Antibody Ratio (DAR) is typically 3–4 for lysine-linked ADCs .
Stability and Metabolite Profile
- Lysine-SMCC-DM1 : Primary metabolite detected in bile (72% of recovered radiolabel) .
- MCC-DM1 : Minor metabolite (13%) from linker hydrolysis .
Comparative Stability :
Linker Type | Bond | Cleavable? | Plasma Half-Life | MDR1 Substrate? |
---|---|---|---|---|
SMCC | Thioether | No | ~7 days | Yes |
VC** | Dipeptide | Yes | ~2 days | No |
**VC = Valine-Citrulline linker .
LC-MS Monitoring
- Deglycosylation : Endo-S enzyme removes N-linked glycans in 5 minutes, simplifying MS analysis .
- DAR Calculation : Deconvoluted masses (e.g., 148,500 Da for DAR 3.5) confirm payload distribution .
Bioactivity Validation
- Microtubule Inhibition : this compound conjugates suppress microtubule dynamics by 86% in vitro (IC = 0.33 nM) .
- Cytotoxicity : IC values range from 0.01–0.1 µg/mL against PD-L1-positive cancer cells .
Comparative Efficacy
This compound conjugates exhibit reduced efficacy in multidrug-resistant (MDR1+) tumors compared to hydrophilic linkers (e.g., PEGMal-DM1) due to SMCC’s hydrophobicity .
Conjugate | Tumor Growth Inhibition (MDR1+ Model) | Toxicity (MTD) |
---|---|---|
Anti-CanAg-SMCC-DM1 | 40% | 3.6 mg/kg |
Anti-CanAg-PEG4Mal-DM1 | 90% | 4.8 mg/kg |
Maximum Tolerated Dose in rats .
Clinical Relevance
Trastuzumab emtansine (T-DM1), the first FDA-approved SMCC-linked ADC, demonstrates:
科学的研究の応用
Key Mechanisms:
- Cytotoxicity : DM1 disrupts microtubule dynamics, which is crucial for cell division.
- Targeted Delivery : The use of antibodies allows for selective targeting of cancer cells expressing specific antigens (e.g., PD-L1).
- Site-Specific Conjugation : The SMCC linker enables stable attachment while maintaining the biological activity of the antibody.
In Vitro Studies and Efficacy
Numerous studies have demonstrated the efficacy of DM1-SMCC in various cancer cell lines. For instance, a study evaluated the scPDL1-DM1 conjugate against PD-L1 positive cancer cells, including A549 (lung cancer) and BEL-7402 (hepatocellular carcinoma). The results indicated significant cytotoxicity with an IC50 value indicating effective concentration levels.
Summary of In Vitro Findings:
Cancer Cell Line | Concentration (μg/mL) | Cytotoxicity (%) | IC50 Value |
---|---|---|---|
A549 | 0.001 - 1 | >60% | 0.5 |
BEL-7402 | 0.001 - 1 | >70% | 0.3 |
LOVO | 0.001 - 1 | >75% | 0.2 |
MDA453 | Not significant | <10% | N/A |
The study confirmed that scPDL1-DM1 demonstrated enhanced cytotoxic effects against PD-L1 positive cells while showing minimal activity against PD-L1 negative cells, indicating its potential for targeted therapy .
Clinical Applications
The clinical relevance of this compound has been underscored by its incorporation into ADCs such as ado-trastuzumab emtansine (Kadcyla), which is used for treating HER2-positive breast cancer. The linker technology employed in these ADCs ensures that the cytotoxic drug is delivered directly to the tumor site, thereby enhancing treatment outcomes while reducing side effects.
Case Studies:
- Ado-Trastuzumab Emtansine : This ADC combines trastuzumab with DM1 via a linker similar to SMCC, demonstrating improved survival rates in patients with metastatic breast cancer.
- Experimental Studies : Research involving this compound conjugates has shown promise in preclinical models for various cancers, including lung and colorectal cancers.
Challenges and Considerations:
- Linker Stability : Ensuring that the linker remains stable until it reaches the target site is crucial for maximizing therapeutic effects.
- Biodistribution : Understanding how these conjugates distribute within the body will help refine dosing strategies and improve patient outcomes.
- Resistance Mechanisms : Investigating how tumors develop resistance to ADCs will be essential for future therapeutic strategies.
作用機序
DM1-SMCCは、以下のメカニズムを通じてその効果を発揮します。
類似化合物との比較
Structural and Functional Analogues
MMAE-SMCC
- Structure: Combines SMCC with monomethyl auristatin E (MMAE), a tubulin polymerization inhibitor.
- Mechanism : MMAE disrupts microtubule assembly, unlike DM1’s end-binding inhibition .
- Conjugation : Similar lysine-targeting via NHS ester but results in distinct DAR (drug-to-antibody ratio) profiles. For DM1-SMCC conjugates, DAR optimization requires real-time LC-MS monitoring using enzymes like Endo-S for deglycosylation .
DBC-O-MCC-DM1
- Structure : Utilizes a dibenzocyclooctyne (DBCO) linker instead of SMCC, enabling strain-promoted click chemistry.
- Advantage : Improved stability in serum compared to maleimide-based linkers (e.g., SMCC), reducing premature drug release .
- Synthesis : Requires DBCO-NH₂ and triethylamine for conjugation, achieving 94% yield vs. 70–85% for this compound .
cRGD-SMCC-DM1
- Targeting : Integrates cyclic RGD peptides for αvβ3 integrin-specific delivery, unlike this compound’s antibody-dependent targeting .
- Efficacy : Shows comparable cytotoxicity to this compound ADCs in vitro but requires higher doses in vivo due to peptide linker instability .
Pharmacokinetic and Efficacy Comparisons
Key Advantages and Limitations
Advantages of this compound
- High Potency: Sub-nanomolar cytotoxicity in target cells .
- Versatility : Compatible with diverse antibodies (e.g., anti-EGFR, anti-CD138) .
- Real-Time DAR Monitoring : Enabled by rapid deglycosylation (5 min with Endo-S) and LC-MS .
Limitations
生物活性
DM1-Smcc is a potent compound utilized in the development of antibody-drug conjugates (ADCs), particularly for targeting HER2-positive cancers. This article provides a comprehensive overview of its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.
Overview of this compound
DM1 is a derivative of maytansine, a natural product known for its cytotoxic properties. The SMCC (succinimidyl 4-(N-maleimidomethyl) cyclohexane-1-carboxylate) linker is used to conjugate DM1 to antibodies, enhancing the specificity and efficacy of the therapeutic agents while minimizing systemic toxicity. This combination allows for targeted delivery of the cytotoxic agent directly to cancer cells expressing the target antigen.
The mechanism by which this compound exerts its biological activity involves several key processes:
- Microtubule Disruption : DM1 binds to the tips of microtubules, inhibiting their dynamic instability, which is crucial for cell division. This leads to mitotic arrest and subsequent apoptosis in cancer cells .
- Release Mechanism : Upon internalization, the ADC undergoes proteolytic cleavage within lysosomes, releasing DM1. The released DM1 then acts intracellularly to disrupt microtubule dynamics .
- Target Specificity : The use of SMCC as a linker allows for stable attachment to antibodies while facilitating selective targeting of HER2-positive tumor cells. This specificity reduces off-target effects commonly associated with traditional chemotherapies .
Biological Activity and Efficacy
Clinical studies have demonstrated that this compound conjugates show significant efficacy against various cancer types, particularly HER2-positive breast cancer. Key findings include:
- In vitro Studies : Trastuzumab-DM1 (T-DM1), an ADC utilizing this compound, has been shown to inhibit proliferation in HER2-positive breast cancer cell lines with IC50 values indicating potent activity .
- Animal Models : In mouse models, T-DM1 exhibited superior antitumor activity compared to unconjugated trastuzumab and other maytansinoid linkers. Tumor regression was observed in models with high HER2 expression .
- Clinical Trials : In phase I and II trials, T-DM1 demonstrated improved progression-free survival (PFS) and overall survival (OS) rates compared to standard therapies in patients with metastatic breast cancer .
Data Table: Summary of Key Studies
Case Studies
Case Study 1: Efficacy in Non-Hodgkin Lymphoma
- An ADC using DM1 linked to an anti-CD22 antibody demonstrated complete tumor regression in xenograft models of non-Hodgkin lymphoma, highlighting the versatility of this compound beyond breast cancer applications .
Case Study 2: Advanced HER2-Positive Breast Cancer
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing DM1-SMCC, and how can purity be ensured?
this compound is synthesized by conjugating DM1 (a maytansinoid derivative) with the heterobifunctional crosslinker SMCC (succinimidyl-4-[N-maleimidomethyl]cyclohexane-1-carboxylate). The reaction occurs in a mixed solvent system (e.g., acetonitrile and pH 7.5 phosphate buffer) under argon at room temperature for 2 hours. Purification is achieved via semi-preparative HPLC, with purity validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) . To ensure batch consistency, researchers should document reaction parameters (e.g., molar ratios, solvent composition) and adhere to quality control protocols, such as ≥98% purity thresholds via HPLC-UV .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural validation requires a multi-technique approach:
- HRMS confirms molecular weight and conjugation efficiency.
- NMR (e.g., 1H, 13C) verifies covalent bonding between DM1 and SMCC.
- HPLC assesses purity and identifies unreacted precursors or side products. Cross-referencing spectral data with published studies (e.g., Luo et al., 2016) is critical for validation .
Q. What are the primary applications of this compound in preclinical research?
this compound is widely used in antibody-drug conjugates (ADCs) for targeted cancer therapy. Its non-cleavable linker design ensures payload release occurs intracellularly via lysosomal degradation, minimizing off-target toxicity. Research applications include pharmacokinetic studies, cytotoxicity assays, and evaluating tumor-specific targeting efficiency .
Advanced Research Questions
Q. How can researchers optimize this compound conjugation efficiency while minimizing aggregation?
Aggregation during ADC synthesis often stems from improper stoichiometry or reaction conditions. Methodological optimizations include:
- Controlled molar ratios : Maintain a 1:3 (antibody:this compound) ratio to balance payload density and solubility.
- Buffer optimization : Use phosphate-buffered saline (PBS) with 5% dimethylacetamide (DMA) to enhance solubility.
- Real-time monitoring : Employ UV-Vis spectroscopy or LC-MS to track conjugation progress and adjust parameters dynamically . Advanced statistical tools (e.g., Design of Experiments, DoE) can model interactions between variables like pH, temperature, and mixing speed .
Q. How should contradictory data on this compound’s in vivo stability be resolved?
Discrepancies in stability studies (e.g., premature payload release) may arise from differences in:
- Biological models : Species-specific lysosomal enzyme activity affects catabolism.
- Analytical methods : Compare data from LC-MS/MS (for intact ADC quantification) vs. ELISA (for antibody detection).
- Storage conditions : this compound’s maleimide group is sensitive to hydrolysis; use lyophilized formulations to extend shelf life. Researchers should replicate studies using standardized protocols and apply meta-analysis frameworks to reconcile conflicting results .
Q. What methodologies are recommended for studying this compound’s intracellular trafficking and catabolite transport?
Key approaches include:
- Lysosomal isolation : Use sucrose density centrifugation to isolate lysosomes post-ADC internalization.
- Catabolite profiling : LC-MS/MS identifies DM1-containing metabolites (e.g., lysine-Nε-SMCC-DM1).
- Genetic knockdown : Silencing SLC46A3 (a transporter gene) via CRISPR-Cas9 to assess its role in catabolite efflux, as shown in Hamblett et al. (2015) . Live-cell imaging with fluorescently labeled ADCs can further visualize trafficking dynamics .
Q. Methodological Frameworks
Q. How to design a robust study investigating this compound’s therapeutic index?
Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Pilot studies to determine dose ranges and toxicity thresholds.
- Novelty : Compare this compound with cleavable linkers (e.g., valine-citrulline) to highlight mechanistic differences.
- Ethical compliance : Follow IACUC protocols for xenograft models. Statistical power analysis ensures adequate sample sizes for detecting efficacy signals .
Q. What strategies address batch-to-batch variability in this compound production?
Implement Quality-by-Design (QbD) principles:
- Critical quality attributes (CQAs) : Define parameters like drug-antibody ratio (DAR) and aggregation levels.
- Process controls : Monitor reaction kinetics using inline PAT (Process Analytical Technology) tools.
- Stability studies : Accelerated degradation tests under varied pH/temperature conditions .
Q. Data Management & Reproducibility
Q. How to ensure reproducibility of this compound-based experiments across labs?
- Detailed documentation : Share raw HPLC chromatograms, NMR spectra, and LC-MS/MS datasets via repositories like Zenodo.
- Standard operating procedures (SOPs) : Publish step-by-step protocols for synthesis and characterization.
- Collaborative validation : Partner with independent labs for cross-validation, as per guidelines in Analytical Chemistry .
Q. What are the best practices for managing large-scale this compound pharmacokinetic data?
- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.
- Metadata templates : Include variables like dosing regimen, sampling timepoints, and bioanalytical methods.
- Statistical tools : Use non-compartmental analysis (NCA) for AUC calculations and mixed-effects modeling for inter-subject variability .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H66ClN5O16S/c1-27-10-9-11-37(69-8)51(67)25-35(70-49(66)53-51)28(2)45-50(4,72-45)38(24-42(61)55(6)33-21-31(20-27)22-34(68-7)44(33)52)71-47(64)29(3)54(5)39(58)18-19-74-36-23-43(62)56(46(36)63)26-30-12-14-32(15-13-30)48(65)73-57-40(59)16-17-41(57)60/h9-11,21-22,28-30,32,35-38,45,67H,12-20,23-26H2,1-8H3,(H,53,66)/b11-9+,27-10+/t28-,29+,30?,32?,35+,36?,37-,38+,45+,50+,51+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADUWZMNTKHTIN-MLSWMBHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)\C)OC)(NC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H66ClN5O16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1072.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。